

Spectroscopic Profile of Veratrylglycerol β -Guaiacyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B077969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for veratrylglycerol β -guaiacyl ether, a key model compound in lignin chemistry and a valuable building block in synthetic organic chemistry. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Chemical Structure and Properties

Veratrylglycerol β -guaiacyl ether is a dimeric lignin model compound representing the β -O-4 ether linkage, which is the most abundant linkage in natural lignin.

- Chemical Name: **1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol**
- Molecular Formula: $C_{18}H_{22}O_6$
- Molecular Weight: 334.37 g/mol [\[1\]](#)
- Appearance: White to light yellow crystalline solid.[\[2\]](#)
- Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[\[2\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for veratrylglycerol β -guaiacyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^{13}C NMR Spectroscopic Data for Veratrylglycerol β -Guaiacyl Ether

Atom ID	Author Nomenclature	Chemical Shift (ppm)
OMe	C1	55.84
OMe	C2	55.88
OMe	C3	55.88
G	C11	61.04
A	C18	73.77
B	C17	88.82
A2	C10	110.05
A5	C9	111.07
B2	C6	112.21

Data obtained from the Biological Magnetic Resonance Bank (BMRB), entry bmse010044. The solvent used was CDCl_3 .^[3]

Note: A complete assigned ^1H NMR spectrum was not available in the initial search. Researchers should refer to publications on the synthesis and characterization of this compound for detailed ^1H NMR data, including chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands for Veratrylglycerol β -Guaiacyl Ether

Wavenumber (cm ⁻¹)	Assignment
3400-3500	O-H stretching (hydroxyl groups)
2800-3000	C-H stretching
~1593	Aromatic ring C=C stretching
~1500	Aromatic ring C=C stretching
~1253	C-O stretching
~1027	C-O stretching

Characteristic absorption bands were identified from FT-IR spectra of veratrylglycerol- β -guaiacyl ether and its close analog, guaiacylglycerol- β -guaiacyl ether.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry of veratrylglycerol β -guaiacyl ether and related compounds is often performed using techniques like gas chromatography-mass spectrometry (GC-MS), particularly in the analysis of its degradation products.[\[6\]](#) The fragmentation pattern will be dependent on the ionization method used. A detailed mass spectrum of the parent ion and its fragmentation pattern should be consulted from dedicated analytical studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of lignin model compounds like veratrylglycerol β -guaiacyl ether is characterized by absorption bands related to the aromatic rings. The exact position of the absorption maxima (λ_{max}) can be influenced by the solvent and the substitution pattern on the aromatic rings. For guaiacylglycerol- β -guaiacyl ether, a related compound, UV-Vis spectra have been reported, showing characteristic absorption features.[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. For specific instrument parameters and sample preparation details, it is recommended to consult the original research articles.

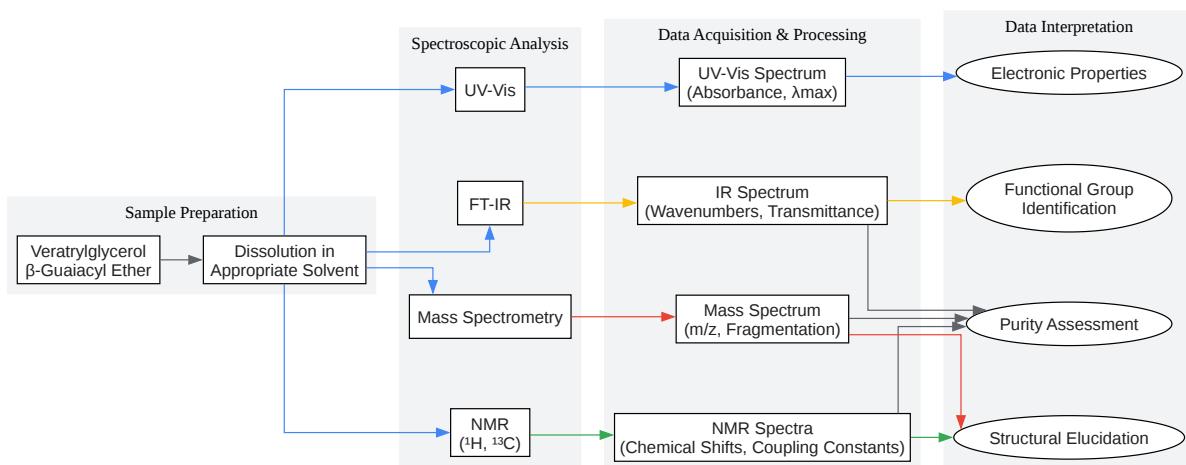
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of veratrylglycerol β -guaiacyl ether in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone-d₆, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

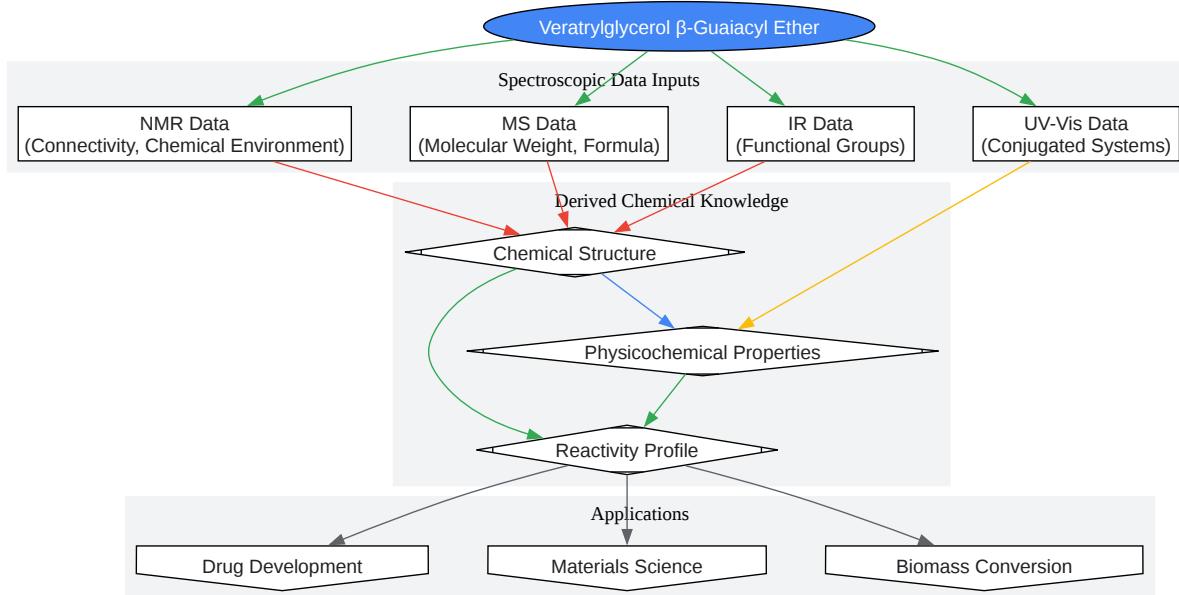
- Sample Preparation: Prepare the sample using a suitable method such as KBr pellets, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)


- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Employ an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of veratrylglycerol β -guaiacyl ether in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).


Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how spectroscopic data contributes to understanding its properties.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Integration of spectroscopic data to inform chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Veratrylglycerol- β -Guaiacyl Ether | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. bmse010044 Veratrylglycerol- β -guaiacyl Ether at BMRB [bmrbi.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Veratrylglycerol β -Guaiacyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077969#spectroscopic-data-for-veratrylglycerol-guaiacyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com